molecular formula C23H28O6 B1253731 CID 12851498

CID 12851498

Cat. No.: B1253731
M. Wt: 400.5 g/mol
InChI Key: PTOJVMZPWPAXER-GOJYPUSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 12851498 is a unique compound registered in the PubChem database, a globally recognized repository for chemical structures and biological activities. These include high-resolution mass spectrometry (HRMS) for exact mass determination, nuclear magnetic resonance (NMR) for structural elucidation, and collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) to analyze fragmentation patterns . Such methods are critical for verifying molecular identity, purity, and functional groups, as emphasized in guidelines for reporting new compounds .

Properties

Molecular Formula

C23H28O6

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13+/t2?,17?,19-,20-,22-/m1/s1

InChI Key

PTOJVMZPWPAXER-GOJYPUSESA-N

Isomeric SMILES

COC(=O)CCC=C=CC[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/C(COC2=CC=CC=C2)O

Canonical SMILES

COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O

Synonyms

Enprostil
Enprostil, (1alpha(R*),2beta(1E,3R*),3alpha)-(+-)-Isomer
Enprostil, (1alpha(R*),2beta(1E,3S*),3alpha)-(+-)-Isomer
Enprostil, (1alpha,2alpha(1E,3S*),3beta)-(+-)-Isomer
Enprostil, (1alpha,2beta(1E,3R*),3alpha)-(+-)-Isomer
Enprostil, (1R-(1(R*),2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1R-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1R-(1alpha,2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1S-(1alpha(R*),2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1S-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer
Gardrin
RS 84135
RS-84135
RS84135

Origin of Product

United States

Chemical Reactions Analysis

CID 12851498 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically derivatives of enprostil with modified functional groups .

Comparison with Similar Compounds

Research Findings and Challenges

  • Differentiation of Structural Analogues : this compound’s structural neighbours (e.g., oscillatoxin derivatives in ) require advanced techniques like 2D-NMR or X-ray crystallography for unambiguous identification .
  • Limitations in Public Data : The absence of experimental data for this compound underscores gaps in public databases, necessitating collaborative efforts to enrich chemical metadata .

Q & A

How to formulate a focused research question in scientific studies?

Begin by aligning your question with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population, Intervention, Comparison, Outcome) for structured problem formulation. Avoid vague language; instead, use precise terms that reflect measurable outcomes. For example, instead of "Does X affect Y?", specify "How does X (e.g., a molecular intervention) alter Y (e.g., gene expression) under Z conditions?" Pilot-test the question with peers to refine scope and clarity .

Q. What strategies optimize literature search efficiency in academic databases?

Use Boolean operators (AND/OR/NOT) and field-specific filters (e.g., publication date, study type) to narrow results. Start with broad terms (e.g., "neurotransmitter synthesis") and iteratively refine using synonyms or controlled vocabulary from database thesauri. Tools like SciFinder’s citation mapping or Web of Science’s "Sort by Relevance" can identify high-impact papers. Always cross-verify findings across multiple databases (e.g., PubMed, Scopus) to mitigate algorithmic bias .

Q. How to design a reproducible experimental methodology in chemistry research?

Document all materials, protocols, and equipment specifications (e.g., purity of reagents, instrument calibration). Follow guidelines for reporting experimental details, such as including reaction conditions, characterization data (e.g., NMR spectra), and statistical thresholds. Use checklists like the ARRIVE guidelines for preclinical studies. For reproducibility, pre-register methods on platforms like Protocols.io and provide raw data in supplementary files .

Q. Best practices for ensuring validity and reliability in qualitative data collection?

Triangulate data sources (e.g., interviews, observations, documents) to reduce bias. Use member checking, where participants review transcripts for accuracy. Maintain an audit trail detailing coding decisions and reflexivity (researcher’s influence on data). Pilot-test interview guides with a small cohort to identify ambiguous questions .

Advanced Research Questions

Q. What frameworks are effective for analyzing contradictory data in interdisciplinary studies?

Apply abductive reasoning to reconcile conflicting results: generate hypotheses that best explain all data, then test them iteratively. Use meta-analytical tools (e.g., forest plots) to quantify variability across studies. For qualitative contradictions, conduct thematic synthesis to identify contextual factors (e.g., demographic differences, measurement tools) driving disparities .

Q. Advanced techniques for integrating mixed-methods data in social science research?

Employ convergent designs where quantitative (survey) and qualitative (interview) data are collected concurrently, analyzed separately, then merged via joint displays. Use software like NVivo for coding and MAXQDA for visualization. Validate integration through narrative weaving, explicitly linking statistical trends to participant quotes .

Q. How to address irreproducible results in experimental research?

Conduct a root-cause analysis: audit lab protocols, reagent batches, and environmental controls (e.g., temperature, humidity). Use negative/positive controls to isolate variables. If results remain inconsistent, apply Bayesian statistics to assess the probability of replication under varying priors. Document all iterations transparently in lab notebooks .

Q. What criteria should guide the selection of primary vs. secondary sources in literature reviews?

Prioritize primary sources (e.g., peer-reviewed articles, preprints) for original data, especially in fast-moving fields like genomics. Use secondary sources (e.g., reviews, meta-analyses) to contextualize historical trends. Exclude non-peer-reviewed content unless rigorously validated (e.g., technical reports from authoritative bodies). Use citation chaining to trace seminal works .

Q. Ethical considerations when designing surveys for human subjects?

Obtain informed consent detailing data usage and anonymity safeguards. Avoid leading questions (e.g., "Don’t you agree that X is harmful?") to prevent response bias. For sensitive topics, provide opt-out options and mental health resources. Comply with institutional review board (IRB) protocols and GDPR/CCPA for data storage .

Q. How to structure a methodology section for maximum clarity and replicability?

Organize subsections by study design, materials, procedures, and analysis. For computational studies, specify software versions, algorithms, and hyperparameters. Use passive voice ("Samples were centrifuged at 3000 rpm") for objectivity. Include flowcharts for complex workflows and reference published protocols where applicable. Adhere to journal-specific guidelines (e.g., STAR Methods in Cell) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 12851498
Reactant of Route 2
CID 12851498

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.